molecular formula C9H9ClO2 B1620593 2-Chloro-1-(2-methoxyphenyl)ethanone CAS No. 53688-19-0

2-Chloro-1-(2-methoxyphenyl)ethanone

Cat. No.: B1620593
CAS No.: 53688-19-0
M. Wt: 184.62 g/mol
InChI Key: PFYXYWNUQMKTEO-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9ClO2 It is a chlorinated derivative of acetophenone, featuring a methoxy group at the ortho position relative to the carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-1-(2-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-methoxybenzene (anisole) with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxylic acid under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

    Nucleophilic Substitution: Substituted ethanones with various functional groups.

    Reduction: 2-Chloro-1-(2-methoxyphenyl)ethanol.

    Oxidation: 2-Chloro-1-(2-hydroxyphenyl)ethanone or 2-chloro-1-(2-carboxyphenyl)ethanone.

Scientific Research Applications

2-Chloro-1-(2-methoxyphenyl)ethanone is utilized in various fields of scientific research:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving halogenated substrates.

    Medicine: Potential precursor for the development of pharmaceutical compounds.

    Industry: Used in the manufacture of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-phenylethanone: Lacks the methoxy group, making it less reactive in certain nucleophilic substitution reactions.

    2-Chloro-1-(4-methoxyphenyl)ethanone: The methoxy group is at the para position, affecting its electronic properties and reactivity.

    2-Bromo-1-(2-methoxyphenyl)ethanone: Contains a bromine atom instead of chlorine, which can influence its reactivity and the types of reactions it undergoes.

Uniqueness

2-Chloro-1-(2-methoxyphenyl)ethanone is unique due to the ortho positioning of the methoxy group, which can participate in intramolecular interactions and influence the compound’s reactivity and stability. This positioning can also affect the compound’s behavior in various chemical and biological systems, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-chloro-1-(2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYXYWNUQMKTEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366552
Record name 2-chloro-1-(2-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53688-19-0
Record name 2-chloro-1-(2-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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